6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The oxazinone ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydro derivatives.
Scientific Research Applications
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of enzymes or receptors.
Materials Science: It is used in the development of novel polymers and materials with specific properties such as thermal stability and flame retardancy.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and properties.
6-Fluoro-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and allows for the introduction of various functional groups. This makes it a versatile intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
6-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXLDNTZFXDNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627030 | |
Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221311-16-6 | |
Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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